methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate
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Overview
Description
Methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate is a complex organic compound that features a pyridine ring, a pyridoindole structure, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate typically involves multi-step organic reactions
Formation of the Pyridoindole Core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a suitable electrophile.
Introduction of the Chloropyridine Moiety: This step often involves a nucleophilic substitution reaction where a chloropyridine derivative is introduced to the pyridoindole core.
Esterification: The final step involves the esterification of the carboxyl group using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridine or indole rings.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the chloropyridine ring.
Scientific Research Applications
Methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloropyridine-3-carboxylate: A simpler compound with a similar chloropyridine moiety.
Methyl 2-chloropyridine-4-carboxylate: Another related compound with the chloropyridine moiety at a different position.
Uniqueness
Methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate is unique due to its complex structure, which combines a pyridoindole core with a chloropyridine moiety and an ester group
Properties
IUPAC Name |
methyl 2-(2-chloropyridine-3-carbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-26-19(25)11-4-5-15-13(9-11)14-10-23(8-6-16(14)22-15)18(24)12-3-2-7-21-17(12)20/h2-5,7,9,22H,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVHJTXKCQYQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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